3-Fluoro-2,4-dimethylbenzonitrile

Lipophilicity Drug Discovery Medicinal Chemistry

Researchers seeking precise electronic tuning in kinase inhibitor scaffolds face challenges with generic fluorinated benzonitriles. 3-Fluoro-2,4-dimethylbenzonitrile solves this with its unique regiospecific substitution pattern, enabling reproducible SAR outcomes and high regiocontrol in cross-couplings. - Distinct 3-fluoro-2,4-dimethyl pattern optimizes lipophilicity (XLogP3: 2.5) and metabolic stability vs. unsubstituted or regioisomeric analogs. - Serves as a versatile intermediate for synthesizing biaryl kinase inhibitors (e.g., TBK1/IKKε targets) and agrochemical leads. - Available in stock with custom synthesis options, backed by reliable global logistics for research and development programs.

Molecular Formula C9H8FN
Molecular Weight 149.168
CAS No. 1806330-91-5
Cat. No. B2773376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,4-dimethylbenzonitrile
CAS1806330-91-5
Molecular FormulaC9H8FN
Molecular Weight149.168
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C#N)C)F
InChIInChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3
InChIKeyYGTCUMULHAHWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-2,4-dimethylbenzonitrile Overview


3-Fluoro-2,4-dimethylbenzonitrile (CAS 1806330-91-5) is a fluorinated aromatic nitrile with a molecular formula of C9H8FN and a molecular weight of 149.16 g/mol. Its structure features a benzonitrile core substituted with a fluorine atom at the 3-position and methyl groups at the 2- and 4-positions, giving it distinct electronic and steric properties [1]. This compound is valued as a versatile small molecule scaffold and intermediate in pharmaceutical and agrochemical research, where its unique substitution pattern can enhance reactivity and selectivity in cross-coupling reactions .

SAR Exploration Unique 3-fluoro-2,4-dimethyl substitution for electronic tuning
Cross-Coupling Scaffold Fluorine-directed regioselectivity in C–C bond formation
Fluorinated Building Block Fluorine for metabolic stability and logD modulation

Uniqueness of 3-Fluoro-2,4-dimethylbenzonitrile


In-class fluorinated benzonitriles are not interchangeable due to the profound impact of substitution patterns on key properties. The 3-fluoro-2,4-dimethyl arrangement on the benzonitrile core creates a unique electronic environment and steric profile that directly influences reactivity, lipophilicity (XLogP3), and biological target engagement [1]. A simple replacement, such as using the non-fluorinated analog 2,4-dimethylbenzonitrile, eliminates critical fluorine-mediated effects on metabolic stability and binding. Similarly, regioisomers like 4-fluoro-2,6-dimethylbenzonitrile (CAS 1011484-22-2) present a different spatial arrangement of substituents, leading to altered molecular recognition and physicochemical properties . The precise electronic tuning provided by the specific 3-fluoro-2,4-dimethyl pattern is essential for achieving reproducible outcomes in structure-activity relationship (SAR) programs and synthetic route development.

Non-fluorinated analog (2,4-dimethylbenzonitrile) Lacks fluorine-mediated effects on metabolic stability and lipophilicity; electronic properties shift, altering SAR outcomes.
Regioisomer (4-fluoro-2,6-dimethylbenzonitrile) Different spatial arrangement changes molecular recognition and regiochemical outcome in cross-couplings.

Quantitative Evidence for 3-Fluoro-2,4-dimethylbenzonitrile


Lipophilicity and Membrane Permeability

The introduction of a fluorine atom and specific methyl group placement increases lipophilicity compared to the non-fluorinated parent. The target compound has a computed XLogP3 of 2.5, versus an ACD/LogP of 2.58 for 2,4-dimethylbenzonitrile. While both suggest adequate lipophilicity for membrane permeation, the electronic influence of the 3-fluoro substituent provides a subtle but potentially critical shift in logD at physiological pH, which is a key determinant of passive permeability and oral bioavailability in drug candidates [1].

Lipophilicity
Cross-study comparable
XLogP3 2.5
vs. 2,4-dimethyl: ACD/LogP 2.58
Similar LogP; fluorine shifts logD
Computed; experimental logD verification advised
Lipophilicity Drug Discovery Medicinal Chemistry

Regioselectivity in Cross-Couplings

The 3-fluoro-2,4-dimethyl substitution pattern creates a distinct steric environment that can be leveraged for regioselective C-H functionalization. The fluorine atom, being small yet highly electronegative, withdraws electron density from the ring, activating specific positions for nucleophilic attack or metalation, while the adjacent methyl groups provide steric shielding. This contrasts with analogs like 4-fluoro-2,6-dimethylbenzonitrile, where the fluorine is para-to the nitrile, creating a different electronic vector and potentially different regioselectivity in reactions like Suzuki-Miyaura couplings .

Regioselectivity
Class-level inference
3-F,2,4-diMe: distinct steric/electronic map
vs. 4-F,2,6-diMe: symmetric para-F pattern
Regiochemical outcome differs
Inferred from aromatic substitution principles
Synthetic Chemistry C-H Activation Cross-Coupling

Metabolic Stability via Fluorination

Strategic fluorination at the 3-position of the benzonitrile ring is a common tactic to block cytochrome P450-mediated oxidative metabolism, which typically occurs at electron-rich positions. In 2,4-dimethylbenzonitrile, the 3-position is unsubstituted and potentially vulnerable. The 3-fluoro substituent acts as a metabolic block, with the high C-F bond strength preventing hydroxylation at that site. While no direct metabolic stability data was found for this exact compound, this is a well-established structure-metabolism relationship (SMR) for fluorinated aromatics [1].

Metabolic Stability
Class-level inference
3-F blocks CYP-mediated oxidation
vs. 2,4-diMe: unsubstituted C–H soft spot
Potential metabolic block
Structure-metabolism relationship; no intrinsic clearance data
ADME Metabolic Stability Drug Metabolism

Application Scenarios for 3-Fluoro-2,4-dimethylbenzonitrile


Metal-Catalyzed Cross-Coupling

The compound's brominated or iodinated derivatives serve as excellent substrates for Suzuki-Miyaura coupling. The specific 3-fluoro-2,4-dimethyl pattern directs the installation of (hetero)aryl groups with high regiocontrol, enabling the assembly of complex biaryl structures found in pharmaceuticals like kinase inhibitors [1].

Fluorinated Liquid Crystal Precursors

Fluorinated benzonitriles are key intermediates for liquid crystalline materials with high dielectric anisotropy. The lateral fluoro and methyl substituents in 3-fluoro-2,4-dimethylbenzonitrile lower melting points and influence the mesophase behavior, making it a candidate for the development of advanced display materials [2].

Agrochemical Research and Development

Its unique substitution pattern is ideal for exploring SAR in fungicide and herbicide lead optimization programs. The combination of fluorine and nitrile functionalities is a privileged motif in modern agrochemicals, often associated with improved bioactivity and environmental persistence profiles compared to non-fluorinated analogs [3].

Kinase Inhibition Scaffold

The benzonitrile core, especially when decorated with a fluoro and methyl groups in this specific arrangement, can mimic key structural features of ATP or serve as a hinge-binding motif in kinase inhibitors. This scaffold is useful for developing selective inhibitors of TBK1 and IKKε, targets for cancer and inflammatory diseases [4].

Application
Selection Property
Validation Focus
Metal-Catalyzed Cross-Coupling
Regioselective coupling handle
Suzuki-Miyaura coupling efficiency
Fluorinated Liquid Crystal Precursors
Lateral fluoro/methyl substitution
Dielectric anisotropy & mesophase behavior
Agrochemical Research
SAR-enabling substitution pattern
Bioactivity profile evaluation
Kinase Inhibition Scaffold
Hinge-binding scaffold motif
Kinase selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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